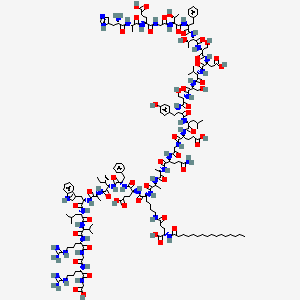
L-Leucina-1-13C
Descripción general
Descripción
L-Leucine-1-13C is a 13C-labeled L-Leucine . It significantly enhances the affinity of GLP-4 and is used to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
The synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 are described . The stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalyzed procedure .Molecular Structure Analysis
The molecular formula of L-Leucine-1-13C is C6H13NO2 . Its linear formula is (CH3)2CHCH2CH(NH2)13CO2H . The molecular weight is 132.17 g/mol .Chemical Reactions Analysis
The determination of the concentration and isotope enrichment of (1-13C)leucine and its metabolite (13C) alpha-ketoisocaproic acid (KIC) in plasma for the study of whole-body protein turnover are described . Leucine was analyzed as its N-heptafluorobutyryl isobutyl ester and KIC as its quinoxalinol-TMS derivative .Physical And Chemical Properties Analysis
L-Leucine-1-13C is a solid substance . Its optical activity is [α]25/D +14.5°, c = 2 in 5 M HCl . The exact mass is 132.097983493 g/mol .Aplicaciones Científicas De Investigación
Proteómica
L-Leucina-1-13C se utiliza en el campo de la proteómica, específicamente para la síntesis de péptidos marcados con isótopos . Estos péptidos se utilizan luego en la cuantificación de proteínas basada en espectrometría de masas (MS) . Esto permite a los investigadores medir con precisión la abundancia de proteínas en una muestra, lo cual es crucial para comprender los procesos biológicos y las enfermedades.
Estudios Metabólicos
This compound se puede utilizar en estudios metabólicos. Como un aminoácido marcado, puede rastrearse dentro de las vías metabólicas, lo que permite a los investigadores comprender cómo se procesa la leucina dentro del cuerpo .
RMN Biomolecular
This compound se utiliza en estudios de Resonancia Magnética Nuclear (RMN) biomolecular . La etiqueta 13C permite el seguimiento de la molécula de leucina en sistemas biológicos complejos, proporcionando información valiosa sobre la estructura y la dinámica moleculares.
Desarrollo de Fármacos
En el desarrollo de fármacos, this compound se puede utilizar para sintetizar candidatos a fármacos marcados con isótopos . Estos compuestos marcados luego se pueden rastrear en estudios preclínicos y clínicos, proporcionando datos farmacocinéticos y farmacodinámicos importantes.
Investigación Nutricional
En la investigación nutricional, this compound se puede utilizar para estudiar la síntesis y la degradación de proteínas en el cuerpo humano . Esto puede ayudar a los investigadores a comprender los efectos de la dieta y el ejercicio en el metabolismo de las proteínas musculares.
Ciencias Ambientales
En las ciencias ambientales, this compound se puede utilizar para rastrear el flujo de nutrientes en los ecosistemas . Esto puede proporcionar información sobre el ciclo de nutrientes y las funciones de los diferentes organismos en estos procesos.
Mecanismo De Acción
Target of Action
L-Leucine-1-13C, a 13C-labeled form of L-Leucine, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . mTOR is a central regulator of cell growth and proliferation, and its activation is essential for the initiation of protein translation .
Mode of Action
L-Leucine-1-13C interacts with its targets by enhancing the affinity of GLP-4 , a glucagon-like peptide . This interaction leads to the activation of the mTOR signaling pathway, which in turn stimulates protein synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by L-Leucine-1-13C is the mTOR signaling pathway . Activation of this pathway leads to a series of downstream effects, including increased protein synthesis, cell growth, and proliferation .
Pharmacokinetics
It is known that stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-1-13C leads to increased protein synthesis, cell growth, and proliferation . These molecular and cellular effects contribute to the compound’s potential therapeutic applications.
Safety and Hazards
Direcciones Futuras
The practical aspects of 13C-breath testing are reviewed and the strengths and weaknesses of different methodological approaches including the use of natural abundance versus artificially-enriched 13C tracers are identified . This has potential to be used as an energy metabolism marker in subjects with different BMI .
Propiedades
IUPAC Name |
(2S)-2-amino-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SANWUMGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995817 | |
| Record name | (1-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74292-94-7 | |
| Record name | Leucine 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1674838.png)
![[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate](/img/structure/B1674841.png)

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)









